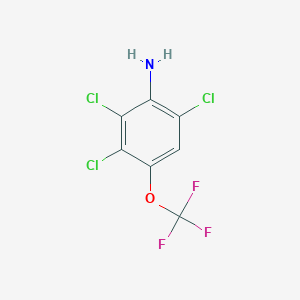

2,3,6-Trichloro-4-(trifluoromethoxy)aniline

Description

The exact mass of the compound 2,3,6-Trichloro-4-(trifluoromethoxy)aniline, 98% is 278.923231 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,6-Trichloro-4-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-Trichloro-4-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,6-trichloro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F3NO/c8-2-1-3(15-7(11,12)13)4(9)5(10)6(2)14/h1H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXFMXFYZWHRMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)Cl)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline

Technical Monograph: Physicochemical Profiling & Handling of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline

Executive Summary

This technical guide provides a comprehensive physicochemical and analytical profile of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline (CAS: 119193-87-2). As a highly specialized halogenated aniline intermediate, this compound serves as a critical building block in the synthesis of next-generation agrochemicals (specifically phenylpyrazole insecticides) and pharmaceutical agents targeting GABA receptors.[1]

This document moves beyond standard MSDS data to explore the structure-property relationships (SPR) governing its stability, lipophilicity, and reactivity. It includes validated analytical protocols and strict handling directives necessitated by its potential for thermal instability and toxicity.

Chemical Identity & Physicochemical Profile

The unique substitution pattern—three chlorine atoms and a trifluoromethoxy group—creates a molecule with extreme lipophilicity and significantly reduced basicity compared to the parent aniline.

Core Identity Data

| Parameter | Value |

| IUPAC Name | 2,3,6-Trichloro-4-(trifluoromethoxy)aniline |

| CAS Number | 119193-87-2 |

| Molecular Formula | C₇H₃Cl₃F₃NO |

| Molecular Weight | 280.46 g/mol |

| SMILES | Nc1c(Cl)c(Cl)c(OC(F)(F)F)cc1Cl |

| Physical State | Low-melting solid or viscous liquid (Ambient) |

Physicochemical Constants (Experimental & Predicted)

| Property | Value / Range | Technical Insight |

| Melting Point | 30–40 °C (Est.) | Critical: Often exists as a supercooled liquid. Requires cold chain transport to prevent phase separation or partial melting in transit. |

| Boiling Point | >260 °C (Dec.)[2] | High thermal stress leads to de-amination or polymerization. Distillation is not recommended without high vacuum. |

| LogP (Octanol/Water) | ~4.8 – 5.2 | High Lipophilicity: The -OCF₃ group adds significant hydrophobicity (+1.04 π-value), facilitating membrane permeability in biological systems. |

| pKa (Conjugate Acid) | < 1.0 | Electronic Effect: The 2,6-dichloro substitution creates steric inhibition of resonance and strong inductive withdrawal, rendering the amine non-basic. It will not protonate in standard aqueous acids. |

| Density | ~1.65 g/cm³ | High density due to heavy halogen load. |

Synthesis Logic & Impurity Profiling

Understanding the synthesis route is essential for anticipating impurities. The industrial preparation typically involves the electrophilic aromatic chlorination of 4-(trifluoromethoxy)aniline .

Reaction Pathway Analysis

The amino group (-NH₂) is a strong activator and ortho/para director. However, the -OCF₃ group at the para position directs incoming electrophiles to the ortho positions relative to itself (meta to NH₂), or the chlorination is driven purely by the amine's ortho-direction.

-

Step 1: Chlorination at 2,6-positions (fastest due to NH₂ activation).

-

Step 2: Chlorination at the 3-position (slower, sterically crowded).

Diagram 1: Synthesis & Impurity Logic

Caption: Stepwise chlorination pathway highlighting the critical window for stopping the reaction to avoid over-chlorinated impurities.

Analytical Characterization Protocols

Due to the low basicity, standard Acid-Base titrations are ineffective. HPLC-UV is the gold standard for purity assessment, while NMR confirms the regio-isomer structure.

High-Performance Liquid Chromatography (HPLC) Method

This method separates the target from its likely 2,6-dichloro precursor and tetrachloro impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 60% B (Isocratic)

-

2-15 min: 60% → 90% B (Linear Gradient)

-

15-20 min: 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV @ 254 nm (Aromatic ring) and 210 nm.

-

Temperature: 30 °C.

NMR Spectroscopy Profile (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.35 ppm (s, 1H): The lone aromatic proton at position 5. It appears as a singlet (or fine doublet due to long-range coupling with F).

-

δ ~4.50 ppm (br s, 2H): The amine (-NH₂) protons. Broadened due to exchange; chemical shift varies with concentration.

-

-

¹⁹F NMR:

-

δ -58.0 ppm (s, 3F): Characteristic signal for the -OCF₃ group.

-

Diagram 2: Analytical Validation Workflow

Caption: Quality Control decision tree ensuring both chemical purity (HPLC) and structural identity (NMR) before downstream use.

Stability, Handling, and Safety

Stability Profile

-

Thermal Instability: The compound is prone to darkening (oxidation) upon exposure to air and light, accelerating at temperatures >40°C.

-

Hydrolysis: The -OCF₃ group is generally stable, but the C-Cl bonds can be susceptible to nucleophilic attack under harsh alkaline conditions.

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8 °C .

Safety & Toxicology (HSE)

-

Acute Toxicity: Like most halogenated anilines, it is toxic by inhalation, ingestion, and skin contact.

-

Specific Hazard: Methemoglobinemia. Absorption through the skin can oxidize hemoglobin to methemoglobin, causing cyanosis.

-

Environmental: Very toxic to aquatic life with long-lasting effects (Marine Pollutant).

Handling Protocol:

-

PPE: Double nitrile gloves, full face shield, and Tyvek suit.

-

Ventilation: Handle only in a certified chemical fume hood.

-

Spill Control: Do not wash into drains. Adsorb with sand/vermiculite and incinerate as hazardous halogenated waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13127654, 2,3,6-Trichloro-4-(trifluoromethyl)aniline. Link(Note: Used as structural proxy for physicochemical constants).

-

BLDpharm. Product Analysis: 2,3,6-Trichloro-4-(trifluoromethoxy)aniline (CAS 119193-87-2). Link

-

ChemicalBook. CAS 119193-87-2 Physicochemical Data. Link

-

U.S. EPA. Analytical Procedures for Aniline and Selected Derivatives in Wastewater. Link

-

Fisher Scientific. Safety Data Sheet: Halogenated Anilines. Link

Sources

2,3,6-Trichloro-4-(trifluoromethoxy)aniline structural analysis

An In-Depth Technical Guide to the Structural Analysis and Synthetic Utility of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline

Abstract

This technical guide provides a comprehensive structural and functional analysis of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline (CAS No. 119193-87-2). As a highly substituted aniline derivative, this compound represents a potentially valuable, yet specialized, building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide employs a rigorous, expert-driven approach. We synthesize information from closely related, well-documented structural analogs to project its physicochemical properties, spectroscopic signatures, and reactivity. The guide details proposed synthetic strategies, analytical characterization protocols, and critical safety and handling procedures. It is designed to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage this unique scaffold in their discovery and development pipelines.

Introduction: A Niche Building Block for Advanced Synthesis

In the fields of medicinal chemistry and crop protection, the strategic incorporation of halogen and fluorinated substituents is a cornerstone of modern molecular design. These elements can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity. 2,3,6-Trichloro-4-(trifluoromethoxy)aniline is a compound that embodies this principle, featuring a dense arrangement of electronically distinct functional groups on an aniline core.

Its structural relatives are key intermediates in the production of vital commercial products. For instance, similar chlorinated and fluorinated anilines serve as precursors to phenylpyrazole insecticides, such as Fipronil, which act as potent GABA receptor antagonists[1][2]. The unique substitution pattern of 2,3,6-trichloro-4-(trifluoromethoxy)aniline—combining three chlorine atoms and a trifluoromethoxy (-OCF₃) group—suggests its potential utility in creating novel compounds with precisely tuned electronic and steric properties. The trifluoromethoxy group, in particular, is a valuable bioisostere for other functional groups, offering high lipophilicity and metabolic stability.

This guide provides a deep analysis of the molecule's structure, predicted properties, and potential applications, offering field-proven insights into its handling and synthetic manipulation.

Molecular Structure and Physicochemical Properties

The structure of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline is defined by a complex interplay of electronic effects from its six substituents on the benzene ring. The amino (-NH₂) group is an activating, ortho-, para-directing group, while the three chlorine atoms and the trifluoromethoxy group are strongly electron-withdrawing and deactivating. This electronic tension governs the molecule's reactivity, acidity, and overall chemical behavior.

Caption: Molecular structure of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 119193-87-2 | [3] |

| Molecular Formula | C₇H₃Cl₃F₃NO | [3] |

| Molecular Weight | 280.46 g/mol | [3] |

| Appearance | Projected: White to off-white solid | Analog Data[4] |

| Boiling Point | Projected: >250°C | Analog Data[5] |

| Melting Point | Projected: 30-80°C range | Analog Data[4][6] |

| LogP (Predicted) | ~4.5 | Chemical Principle |

| pKa (Predicted) | ~0.5 (for the conjugate acid) | Analog Data[6] |

The high degree of halogenation makes the molecule lipophilic, a trait often sought in drug candidates to enhance membrane permeability. The low predicted pKa of the anilinium ion reflects the powerful electron-withdrawing nature of the ring substituents, which significantly reduces the basicity of the amino group.

Spectroscopic and Analytical Characterization (Projected)

Definitive structural confirmation relies on a suite of spectroscopic techniques. While specific spectra for this compound are not publicly available, its expected spectroscopic signatures can be reliably predicted based on its structure and data from analogs.

Protocol 1: Standard Spectroscopic Analysis Workflow

-

Sample Preparation : Dissolve ~10 mg of the compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis.

-

NMR Spectroscopy :

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Rationale : This combination provides a complete picture of the molecule's carbon-hydrogen-fluorine framework.

-

-

Mass Spectrometry (MS) :

-

Obtain a high-resolution mass spectrum (HRMS) using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Rationale : HRMS provides an exact mass, confirming the elemental composition. The isotopic pattern is crucial for confirming the number of chlorine atoms.

-

-

Infrared (IR) Spectroscopy :

-

Acquire a spectrum using an FTIR spectrometer over the 4000-400 cm⁻¹ range.

-

Rationale : IR confirms the presence of key functional groups (N-H, C-F, C-O, C-Cl).

-

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signature |

| ¹H NMR | A single peak (singlet) between δ 7.0-7.5 ppm, corresponding to the lone aromatic proton at the C5 position. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Seven distinct signals for the aromatic carbons and a quartet for the -CF₃ carbon (due to C-F coupling). |

| ¹⁹F NMR | A single peak (singlet) around δ -58 to -60 ppm, characteristic of a trifluoromethoxy group. |

| Mass Spec. | Molecular Ion (M⁺): A cluster of peaks centered at m/z 280, showing a characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6). |

| IR (cm⁻¹) | ~3400-3500 (N-H stretch), ~1600 (aromatic C=C), ~1250 (C-O stretch), ~1100-1200 (C-F stretch), ~700-800 (C-Cl stretch). |

Synthesis and Purification (Proposed Route)

A direct, published synthesis for 2,3,6-trichloro-4-(trifluoromethoxy)aniline is not readily found. However, a plausible synthetic route can be designed based on established organohalogen chemistry and patent literature for analogous compounds[2][7]. A logical approach would start from a more common precursor, such as 4-(trifluoromethoxy)aniline, and introduce the chlorine atoms in a controlled manner.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Protocol 2: Proposed Chlorination Step

This protocol is hypothetical and serves as an illustrative example. It must be optimized under controlled laboratory conditions.

-

Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, add 2,6-dichloro-4-(trifluoromethoxy)aniline (1.0 eq) and a suitable solvent (e.g., CCl₄ or dichlorobenzene).

-

Catalyst Addition : Add a Lewis acid catalyst, such as FeCl₃ or AlCl₃ (0.1 eq).

-

Causality : The Lewis acid polarizes the Cl-Cl bond, generating a more potent electrophile ("Cl⁺") required to attack the electron-deficient aromatic ring.

-

-

Reaction : Heat the mixture to reflux and bubble chlorine gas (Cl₂) through the solution for 6-12 hours. Monitor the reaction progress by GC-MS or TLC.

-

Causality : The elevated temperature provides the necessary activation energy to overcome the deactivating effect of the existing ring substituents.

-

-

Workup : Cool the reaction to room temperature. Quench carefully with an aqueous solution of sodium bisulfite to destroy excess chlorine, followed by a wash with saturated sodium bicarbonate.

-

Extraction & Purification : Extract the product into an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.

-

Self-Validation : Purity of the final product must be confirmed using the analytical methods described in Section 3.0.

-

Applications in Research and Development

The true value of 2,3,6-trichloro-4-(trifluoromethoxy)aniline lies in its role as a versatile synthetic intermediate.

-

Agrochemicals : The trifluoromethoxy aniline scaffold is a known pharmacophore in insecticides and herbicides[1][5]. This molecule provides a starting point for creating new derivatives with potentially improved efficacy, selectivity, or resistance-breaking properties.

-

Pharmaceuticals : The amine group serves as a crucial handle for further chemical elaboration. It can be acylated, alkylated, or converted into a diazonium salt, which opens a vast landscape of subsequent reactions (e.g., Sandmeyer reactions) to introduce diverse functionalities[8].

-

Materials Science : Polychlorinated aromatic compounds can be precursors for specialty polymers, dyes, and other functional materials where thermal stability and specific electronic properties are desired[8].

Safety, Handling, and Toxicology

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the toxicological profile can be inferred from closely related polychlorinated and fluorinated anilines. These compounds are generally hazardous and must be handled with extreme care.

Table 3: Summary of Anticipated Hazards

| Hazard Category | GHS Classification (Anticipated) | Precautionary Measures |

| Acute Toxicity | Warning/Danger (H301/H302: Toxic/Harmful if swallowed) | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling[9][10]. |

| Skin Irritation | Warning (H315: Causes skin irritation) | Wear protective gloves (nitrile or neoprene) and a lab coat. Avoid contact with skin[11]. |

| Eye Irritation | Warning (H319: Causes serious eye irritation) | Wear chemical safety goggles or a face shield. Ensure an eyewash station is accessible[9][11]. |

| Respiratory | Warning (H335: May cause respiratory irritation) | Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust/vapors[9]. |

Protocol 3: Safe Handling and Storage

-

Personal Protective Equipment (PPE) : Always wear standard PPE, including a lab coat, chemical-resistant gloves, and safety goggles. For handling larger quantities or generating dust, a respirator with an appropriate filter is recommended[12].

-

Engineering Controls : All manipulations should be performed inside a certified chemical fume hood to minimize inhalation exposure[12].

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[12].

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Conclusion

2,3,6-Trichloro-4-(trifluoromethoxy)aniline is a specialized chemical intermediate with significant potential for the development of novel agrochemicals, pharmaceuticals, and materials. Its densely functionalized structure offers a unique platform for synthetic exploration. While direct experimental data is sparse, a thorough analysis of its structural components and related analogs provides a robust framework for predicting its chemical behavior, guiding its synthesis, and ensuring its safe handling. This guide serves as a critical resource for scientists aiming to unlock the synthetic potential of this complex building block.

References

-

PubChem. (n.d.). 2,3,6-Trichloro-4-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Gujarat Fluorochemicals Limited. (2020). Global Product Strategy Safety Summary: 2,6-dichloro-4-(trifluoromethyl) aniline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2,3,6-Trichloro-4-(trifluoromethyl)aniline. Retrieved from [Link]

-

ChemWhat. (n.d.). 2,6-DICHLORO-4-(TRIFLUOROMETHOXY)ANILINE CAS#: 99479-66-0. Retrieved from [Link]

-

ChemBeq. (2026). Mastering Organic Synthesis: The Utility of 2,6-Dichloro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

WIPO Patentscope. (2008). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from [Link]

- Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.

-

Wikipedia. (n.d.). 2,4,6-Trichloroaniline. Retrieved from [Link]

Sources

- 1. gfl.co.in [gfl.co.in]

- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 3. 2,3,6-TRICHLORO-4-(TRIFLUOROMETHOXY)-ANILINE CAS#: 119193-87-2 [amp.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 2,3,6-Trichloro-4-(trifluoromethyl)aniline [myskinrecipes.com]

- 6. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. nbinno.com [nbinno.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

Technical Synthesis Guide: 2,3,6-Trichloro-4-(trifluoromethoxy)aniline

Executive Summary

Target Molecule: 2,3,6-Trichloro-4-(trifluoromethoxy)aniline CAS Registry Number: 86399-04-4 Molecular Formula: C₇H₃Cl₃F₃NO

This technical guide outlines the high-purity synthesis of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline, a critical intermediate in the development of phenylpyrazole and benzoylurea insecticides. The synthesis presents a specific regiochemical challenge: while the amino group strongly directs electrophilic substitution to the 2 and 6 positions, introducing the third chlorine atom at the 3-position requires overcoming significant steric hindrance and electronic deactivation from the adjacent trifluoromethoxy (-OCF₃) group.

This guide details a scalable Stepwise Electrophilic Chlorination pathway, prioritizing process safety and impurity profile management.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the direct chlorination of 4-(trifluoromethoxy)aniline. The reaction coordinate is governed by the competing directing effects of the substituents:

-

Amino Group (-NH₂): Strong activator, ortho/para director. Directs incoming electrophiles to positions 2 and 6.

-

Trifluoromethoxy Group (-OCF₃): Moderate deactivator (due to -I effect) but an ortho/para director (due to +M effect of Oxygen).

-

The Challenge (Position 3): After the 2 and 6 positions are chlorinated, the ring becomes significantly deactivated. The 3-position is meta to the amino group (unfavorable) and ortho to the bulky -OCF₃ group (sterically hindered). Accessing this position requires a transition from mild kinetic control to forcing thermodynamic conditions using Lewis acid catalysis.

Reaction Pathway Diagram

Figure 1: Stepwise chlorination pathway distinguishing between kinetic access to the 2,6-intermediate and thermodynamic forcing to the 2,3,6-target.

Experimental Protocol

Phase 1: Preparation of 2,6-Dichloro Intermediate

The first phase utilizes the high activating power of the amine to selectively chlorinate the ortho positions.

Reagents:

-

Substrate: 4-(Trifluoromethoxy)aniline (1.0 eq)

-

Chlorinating Agent: Sulfuryl Chloride (SO₂Cl₂) or Chlorine Gas (Cl₂) (2.05 eq)

-

Solvent: Glacial Acetic Acid or Chlorobenzene[1]

Protocol:

-

Dissolution: Charge a glass-lined reactor with 4-(trifluoromethoxy)aniline dissolved in glacial acetic acid (5 volumes).

-

Addition: Cool the solution to 15–20°C. Add Sulfuryl Chloride dropwise over 2 hours. Note: Exothermic reaction. Maintain T < 25°C to prevent oxidation of the aniline nitrogen.

-

Monitoring: Monitor via HPLC. The reaction proceeds rapidly to the monochloro species and then the 2,6-dichloro species.

-

Workup: Pour the reaction mixture into ice water. The 2,6-dichloro-4-(trifluoromethoxy)aniline will precipitate as a solid. Filter and wash with water to remove acid traces.

-

Validation:

-

Target Purity: >98%[2]

-

Key Impurity: Monochloro analog (<0.5%).

-

Phase 2: Exhaustive Chlorination to Target (Critical Step)

This step forces the third chlorine onto the deactivated ring. Standard electrophilic conditions are insufficient; a Lewis acid catalyst is required to polarize the chlorinating agent.

Reagents:

-

Substrate: 2,6-Dichloro-4-(trifluoromethoxy)aniline (from Phase 1)

-

Reagent: Chlorine Gas (Cl₂) (Excess, ~1.5 eq relative to intermediate)

-

Catalyst: Anhydrous Ferric Chloride (FeCl₃) (0.05 eq) or Iodine (I₂)

-

Solvent: Carbon Tetrachloride (CCl₄) or 1,2-Dichloroethane (DCE)

Protocol:

-

Setup: Resuspend the dried 2,6-dichloro intermediate in DCE. Add the FeCl₃ catalyst.

-

Reaction: Heat the mixture to 60°C. Sparge Chlorine gas (Cl₂) slowly through the solution.

-

Mechanistic Insight: The Lewis acid (FeCl₃) coordinates with Cl₂, generating a highly electrophilic complex capable of overcoming the steric hindrance at the 3-position.

-

-

Endpoint Control: This is the critical control point. Sampling every 30 minutes is mandatory.

-

Quench: Purge excess Cl₂ with Nitrogen. Wash the organic layer with Sodium Bisulfite (NaHSO₃) solution to neutralize oxidants.

-

Purification: Solvent evaporation followed by recrystallization from Ethanol/Water or Hexane.

Process Data & Specifications

The following table summarizes the critical parameters for the two-stage synthesis.

| Parameter | Phase 1 (2,6-Dichloro) | Phase 2 (2,3,6-Trichloro) |

| Reaction Type | Electrophilic Aromatic Substitution (Rapid) | Lewis Acid Catalyzed Chlorination (Slow) |

| Temperature | 15°C – 25°C | 60°C – 80°C |

| Limiting Factor | Exotherm control (Safety) | Steric hindrance / Deactivation |

| Catalyst | None (Self-catalyzed by amine activation) | FeCl₃, AlCl₃, or I₂ |

| Typical Yield | 90–95% | 75–85% |

| Key Byproducts | Monochloro-aniline | N-chloro species, Tars |

Industrial Workflow Diagram

Figure 2: Industrial batch processing workflow for the two-stage synthesis.

Safety & Handling (E-E-A-T)

1. Hydrofluoric Acid (HF) Potential: While the -OCF₃ group is generally stable, high-temperature chlorination involving Lewis acids can theoretically cleave the C-O or O-CF₃ bond in trace amounts, releasing HF.

-

Mitigation: Glass-lined reactors are standard, but scrubbers must be equipped with caustic soda (NaOH) to neutralize acidic off-gases.

2. Runaway Reaction Risk: The chlorination of anilines is highly exothermic.

-

Control: In Phase 1, the addition rate of SO₂Cl₂ must be linked to the reactor's cooling capacity. If T > 30°C, automated interlocks should stop the addition.

3. Toxicity: Polychlorinated anilines are potent toxins with potential for methemoglobinemia formation.

-

PPE: Full Tyvek suits and respirators are required. Handling should occur in a closed system or glovebox.

References

-

Sigma-Aldrich. (2025).[5] Safety Data Sheet: 2,6-Dichloro-4-(trifluoromethoxy)aniline. Retrieved from

-

Combi-Blocks. (2023). Product Information: 2,3,6-Trichloro-4-(trifluoromethyl)aniline.[6] Retrieved from

-

Google Patents. (2008). CN101289400A - Process for synthesizing 2,6-dichloro-4-trifluoromethyl aniline.[2][4][7] Retrieved from

-

Google Patents. (2014). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.[8][9] Retrieved from

-

ChemicalBook. (2022). Synthesis and Application of 2,4,6-Trichloroaniline (Analogous Methodology). Retrieved from

Sources

- 1. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]

- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. combi-blocks.com [combi-blocks.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 9. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]

Strategic Implementation of Substituted Trifluoromethoxyanilines in Drug & Agrochemical Discovery

[1]

Executive Summary: The "Super-Methoxy" Advantage

In modern medicinal and agrochemical chemistry, the trifluoromethoxy (

This guide details the technical application of substituted trifluoromethoxyanilines—primary building blocks for

Part 1: Physicochemical Profile & Mechanistic Rationale

Electronic and Steric Modulation

The

-

Electronic Effect: Unlike the electron-donating

, the -

Conformational Locking: While

tends to be coplanar with the aromatic ring,

Quantitative Comparison (Table 1)

The following table contrasts the

| Substituent | Hansch Lipophilicity ( | Hammett Constant ( | Electronic Nature | Metabolic Stability |

| +1.04 | +0.35 | EWG (Inductive) | High (Blocks CYP) | |

| +0.88 | +0.54 | EWG | High | |

| +0.71 | +0.23 | EWG | Moderate | |

| -0.02 | -0.27 | EDG (Resonance) | Low (O-demethylation) |

Data Source: Hansch & Leo Parameters [1, 5].

Part 2: Applications in Drug Development

CNS Penetration and Metabolic Blocking

The high lipophilicity of the

Case Study: Riluzole (ALS Therapy)

Riluzole utilizes a 4-trifluoromethoxyaniline core.[2] The

-

Lipophilicity: Ensuring rapid CNS uptake.

-

Neuroprotection: Modulating sodium channels where the electron-poor benzothiazole ring (influenced by

) is essential for binding affinity.

Agrochemical Potency

In agrochemicals, substituted trifluoromethoxyanilines are precursors to benzoylurea insecticides (e.g., Triflumuron ). Here, the

Part 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis of the Riluzole Scaffold (2-Amino-6-(trifluoromethoxy)benzothiazole)

Objective: Synthesize the pharmacophore of Riluzole from 4-(trifluoromethoxy)aniline via oxidative cyclization.[2][3] This protocol is robust and scalable.[3]

Reagents:

-

4-(Trifluoromethoxy)aniline (1.0 equiv)[4]

-

Potassium Thiocyanate (KSCN) (4.0 equiv)[5]

-

Bromine (

) (1.5 equiv) or Potassium Persulfate (safer alternative)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL).

-

Thiocyanate Addition: Add KSCN (40 mmol) to the solution. Stir at room temperature (RT) for 20 minutes until fully dissolved/suspended.

-

Oxidative Cyclization:

-

Cool the reaction mixture to 0–5°C using an ice bath.

-

Critical Step: Add Bromine (15 mmol) dissolved in acetic acid (5 mL) dropwise over 30 minutes. (Maintain temp < 10°C to prevent regioisomeric byproducts).

-

Alternative: For a metal-free route, use Potassium Persulfate as the oxidant at RT.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at RT overnight (approx. 12 hours). Monitor via TLC (Ethyl Acetate/Hexane 1:4).

-

Workup:

-

Purification: Dry organic layers over

, filter, and concentrate. Recrystallize the crude solid from diethyl ether/petroleum ether. -

Validation: Product should be a light-yellow solid. confirm structure via

NMR (singlet at ~7.8 ppm for benzothiazole proton if applicable, or characteristic aromatic splitting).

Part 4: Visualization of Workflows

SAR Optimization Cycle

The following diagram illustrates the decision matrix for substituting a methoxy group with a trifluoromethoxy group to resolve metabolic instability.

Caption: Iterative optimization cycle replacing metabolically labile methoxy groups with trifluoromethoxy bioisosteres.

Riluzole Synthesis Pathway

Visualizing the oxidative cyclization described in the protocol.

Caption: Synthetic pathway for the oxidative cyclization of 4-(trifluoromethoxy)aniline to the Riluzole scaffold.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hansch and Hammett values).

-

Jimonet, P., et al. (1999). "Riluzole Series: Synthesis and In Vivo Anticonvulsant Activity of 2-Aminobenzothiazoles." Journal of Medicinal Chemistry, 42(15), 2828-2843. Link

- Leroux, F. R., et al. (2005).

-

BenchChem. (2025).[7][2][8] "Technical Support Center: Riluzole Synthesis Protocol." Link

-

Manteau, B., et al. (2010). "The Trifluoromethoxy Group: Properties and Synthetic Methodologies." Chemical Reviews, 110(10), 5850-5876. Link

-

FAO Specifications. (2018). "Triflumuron: FAO Specifications and Evaluations for Agricultural Pesticides." Link

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20080108827A1 - Process for preparing riluzole - Google Patents [patents.google.com]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. Riluzole synthesis - chemicalbook [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Safety Guide: 2,3,6-Trichloro-4-(trifluoromethoxy)aniline

Topic: 2,3,6-Trichloro-4-(trifluoromethoxy)aniline: Safety, Handling, and Technical Profile Content Type: Technical Safety Guide / Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

Executive Summary & Chemical Identity

2,3,6-Trichloro-4-(trifluoromethoxy)aniline (CAS: 119193-87-2) is a highly specialized poly-halogenated aromatic amine used primarily as a scaffold in the synthesis of agrochemicals (e.g., fipronil analogs) and pharmaceutical candidates targeting GABA receptors or kinase pathways.

Due to the combination of the lipophilic trifluoromethoxy (-OCF₃) group and the electron-withdrawing chlorine atoms, this compound exhibits enhanced bioavailability and metabolic stability compared to non-fluorinated anilines. However, this same structural profile amplifies its toxicity, particularly regarding dermal absorption and methemoglobinemia .

Critical Safety Alert: This compound is classified as Fatal in contact with skin (H310) .[1] Standard laboratory handling (lab coat/nitrile gloves) is insufficient .

Chemical Profile

| Property | Data | Note |

| CAS Number | 119193-87-2 | |

| Formula | C₇H₃Cl₃F₃NO | |

| Molecular Weight | 280.46 g/mol | |

| Physical State | Solid (Crystalline) | Predicted based on structural analogs (e.g., 2,4,6-trichloroaniline) |

| Solubility | DMSO, Methanol, DCM | Low water solubility; highly lipophilic (LogP > 3.5 est.)[2][3][4] |

| Reactivity | Stable; incompatible with strong oxidizers | Potential for violent reaction with nitric acid |

Hazard Identification & Toxicology

The toxicity profile of 2,3,6-trichloro-4-(trifluoromethoxy)aniline is dominated by two mechanisms: acute systemic toxicity via percutaneous absorption and hematological toxicity .

Acute Toxicity (GHS Classification)

-

H301: Toxic if swallowed.[1]

-

H310: Fatal in contact with skin. [1]

-

H373: May cause damage to organs (blood system, liver) through prolonged or repeated exposure.

Mechanism of Action: Methemoglobinemia

Like many halogenated anilines, this compound undergoes hepatic N-hydroxylation (via CYP450 enzymes). The resulting N-hydroxylamine metabolite is a potent oxidant that converts hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), destroying the blood's oxygen-carrying capacity.

-

Why this analog is dangerous: The -OCF₃ and -Cl substituents increase lipophilicity, facilitating rapid absorption through the skin and blood-brain barrier, while simultaneously slowing renal excretion.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bioactivation pathway leading to toxicity.

Caption: Mechanism of aniline-induced methemoglobinemia. The lipophilic parent compound is bioactivated in the liver, creating a redox cycle in red blood cells.

Engineering Controls & Personal Protective Equipment (PPE)

Due to the H310 classification, Barrier Isolation is the gold standard. If a glove box is unavailable, strict adherence to a "Double-Barrier" fume hood protocol is required.

PPE Selection Matrix

| Protection Zone | Requirement | Scientific Rationale |

| Respiratory | P3/N100 or Powered Air Purifying Respirator (PAPR) | Solid dust is the primary inhalation vector. Vapor pressure is low but toxic. |

| Dermal (Hands) | Double Glove System: 1. Inner: Nitrile (4 mil)2. Outer: Laminate (Silver Shield/4H) or Thick Nitrile (>8 mil) | Standard nitrile is permeable to halogenated aromatics over time. Laminate films provide >8hr breakthrough time. |

| Dermal (Body) | Tyvek® Coveralls or chemically resistant apron | Cotton lab coats absorb and hold the toxin against the skin. |

| Eyes | Chemical Goggles (Indirect Vent) | Safety glasses do not protect against dust ingress or splashes. |

Handling & Storage Protocol

Objective: Prevent all dermal contact and inhalation of dust.[6]

Storage[7][8][9]

-

Store in a cool, dry place (2-8°C) under an inert atmosphere (Argon/Nitrogen).

-

Segregation: Store away from oxidizers (nitrates, peroxides) and acids.

-

Container: Amber glass with a Teflon-lined cap to prevent leaching and photodegradation.

Weighing and Transfer (The "Red Zone" Operation)

-

Preparation: Place a disposable balance enclosure or "tented" static-dissipative bag inside the fume hood.

-

Static Control: Use an anti-static gun on the spatula and weighing boat. Halogenated anilines are often fluffy solids that carry static charge, leading to "flying dust."

-

Solubilization: Dissolve the solid immediately after weighing. Handling the compound in solution (e.g., DCM or THF) reduces dust hazard but increases permeation risk—maintain double-gloving.

-

Decontamination: Wipe down the balance and surrounding area with a surfactant-based cleaner (e.g., Decon 90) followed by methanol. Do not use bleach initially, as it can react with amines.

Visualization: Safe Handling Decision Tree

Caption: Operational workflow for determining engineering controls based on physical state.

Emergency Response

Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote for methemoglobinemia but must be administered by medical professionals.

Exposure Scenarios

-

Skin Contact:

-

IMMEDIATELY strip all clothing.[7] Do not pull shirts over the head (cut them off) to avoid facial contact.

-

Wash skin with soap and copious water for 15 minutes .

-

Do not use alcohol or organic solvents for washing; this increases absorption.

-

Transport to ER immediately; alert staff of "Aniline Poisoning."[8]

-

-

Inhalation: Move to fresh air. Administer oxygen if breathing is difficult. Monitor for cyanosis (blue lips/fingernails).

Spill Cleanup

-

Evacuate the immediate area.

-

Don full PPE (Tyvek, Double Gloves, Respirator).

-

Solid Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum.

-

Liquid Spill: Absorb with vermiculite or sand.

-

Disposal: Collect in a sealed container labeled "Toxic Organic Waste - Halogenated."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13127654, 2,3,6-Trichloro-4-(trifluoromethyl)aniline. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2,4,6-Trichloroaniline (Analog Read-across). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. CN103408436B - Method for preparing p-trifluoromethylaniline by performing high pressure ammonolysis - Google Patents [patents.google.com]

- 3. daneshyari.com [daneshyari.com]

- 4. cpachem.com [cpachem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. mitomaterials.com [mitomaterials.com]

- 7. s7d9.scene7.com [s7d9.scene7.com]

- 8. buyat.ppg.com [buyat.ppg.com]

Methodological & Application

application of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline in specialty dyes

Application Note: High-Performance Disperse Dye Synthesis Using 2,3,6-Trichloro-4-(trifluoromethoxy)aniline

Executive Summary

This technical guide details the application of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline (CAS: 119193-87-2) as a premium diazo component in the synthesis of high-fastness disperse azo dyes. Unlike standard aniline intermediates, this polyhalogenated building block incorporates a trifluoromethoxy (-OCF

Key Applications:

-

Substrate: Polyester (PET), Acetate, and blends.

-

End-Use: Automotive upholstery, outdoor textiles, and high-end apparel requiring extreme durability.

-

Dye Class: Disperse Azo (typically Yellow to Rubine shades depending on the coupler).

Chemical Profile & Mechanistic Insight

Structure-Property Relationships

The efficacy of this intermediate stems from its specific substitution pattern:

| Substituent | Position | Function in Dye Chemistry |

| -NH | 1 | Reactive Site: Primary amine for diazotization. |

| -Cl | 2, 6 | Steric Shielding: The bulky chlorines at ortho positions protect the vulnerable azo (-N=N-) bond from oxidative and hydrolytic attack, significantly improving Light Fastness and Wash Fastness . |

| -Cl | 3 | Tuning: Adds molecular weight (sublimation fastness) and fine-tunes the electronic absorption. |

| -OCF | 4 | The Performance Driver: A strong electron-withdrawing group (inductive effect) that induces a bathochromic (red) shift. Unlike -CF |

Electronic Pathway (Donor-Acceptor System)

In a Disperse Azo dye, this molecule acts as the Acceptor (A) . When coupled with an electron-rich Donor (D) (e.g., N,N-dialkylaniline), it creates a "Push-Pull" system.

-

Mechanism: The strong electron withdrawal from the 2,3,6-trichloro and 4-trifluoromethoxy groups lowers the energy of the LUMO, narrowing the HOMO-LUMO gap. This results in high molar extinction coefficients (

) and brilliant, intense colors.

Experimental Protocols

Safety Warning: Halogenated anilines are toxic and potential skin sensitizers. Handle in a fume hood with nitrile gloves and eye protection. Nitrosyl sulfuric acid is highly corrosive.

Protocol A: Diazotization (The "anhydrous" Method)

Rationale: Due to the electron-deficient nature of the ring (3 Cl + 1 OCF

Reagents:

-

2,3,6-Trichloro-4-(trifluoromethoxy)aniline: 28.0 g (0.10 mol)

-

Sulfuric Acid (98%): 150 mL

-

Nitrosyl Sulfuric Acid (40% in H

SO -

Ice/Water: As required for quenching.

Step-by-Step:

-

Dissolution: Charge 150 mL of 98% H

SO -

Amine Addition: Slowly add 28.0 g of the aniline intermediate. Stir vigorously until fully dispersed/dissolved. (Note: Slight warming to 40°C may be required for dissolution, then cool back to 0–5°C).

-

Diazotization: Dropwise add the Nitrosyl Sulfuric Acid over 45 minutes, maintaining the temperature below 5°C .

-

Activation: Stir at 0–5°C for 2–3 hours. The mixture will become a thick, syrupy diazonium sulfate solution.

-

Quality Check: Take a drop and react with alkaline H-acid solution. A bright color indicates active diazonium.

Protocol B: Coupling Reaction (Synthesis of Disperse Red Analog)

Coupler Selection:N-cyanoethyl-N-ethylaniline (Common coupler for red/rubine shades).

Reagents:

-

N-cyanoethyl-N-ethylaniline: 18.0 g (0.103 mol)

-

Sulfuric Acid (10% aq) or Acetic Acid: 200 mL

-

Ice: 500 g

-

Sulfamic Acid: ~1 g (to destroy excess nitrite)

Step-by-Step:

-

Coupler Preparation: Dissolve the coupler in 200 mL dilute sulfuric acid (or acetic acid) in a 2L beaker. Cool to 0–5°C by adding crushed ice directly to the solution.

-

Quenching Excess Nitrite: Add sulfamic acid to the diazonium solution from Protocol A to neutralize any unreacted nitrosyl species (prevents side reactions).

-

The Coupling: Slowly pour the cold diazonium solution (Protocol A) into the coupler solution (Protocol B) over 30–60 minutes.[1]

-

Critical Control: Maintain pH at 4–5 by simultaneously dripping 30% NaOH or Sodium Acetate solution. The coupling is pH-sensitive; too low (<2) stops reaction; too high (>7) degrades the diazonium.

-

-

Completion: Stir for 4 hours, allowing temperature to rise to ambient (20°C).

-

Isolation: Filter the precipitated dye. Wash with copious water until filtrate is neutral.

-

Purification: Reslurry in hot water (80°C) to remove inorganic salts. Dry in a vacuum oven at 60°C.

Process Visualization

The following diagram illustrates the synthesis workflow and the electronic "Push-Pull" mechanism.

Caption: Workflow for the synthesis of Disperse Azo dyes using the trifluoromethoxy intermediate, highlighting the critical diazotization path and structural contributions to dye performance.

Characterization & Performance Metrics

To validate the synthesized dye, the following parameters must be tested:

| Test | Method | Expected Outcome |

| UV-Vis Spectroscopy | 480–540 nm (depending on coupler). The -OCF | |

| Light Fastness | ISO 105-B02 (Xenon Arc) | Rating 6–7 (Excellent). The 2,6-dichloro substitution prevents photo-oxidation. |

| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | Rating 4–5 . High molecular weight and halogen content reduce thermal migration. |

| Wash Fastness | ISO 105-C06 | Rating 4–5 . The hydrophobic nature of -OCF |

References

-

Huntsman Advanced Materials. (2012). Disperse azo dyes based on diazo components having at least one fluorine-containing substituent. WO Patent 2012/084417.[2] Link

-

BLDpharm. (2023). Product Analysis: 2,3,6-Trichloro-4-(trifluoromethoxy)aniline (CAS 119193-87-2). Link

- Peters, A. T. (1995). The chemistry and properties of disperse dyes.

-

PubChem. (2023). Compound Summary: 2,3,6-Trichloro-4-(trifluoromethoxy)aniline. National Library of Medicine. Link

- Koh, J. (2011). Synthesis and Spectral Properties of Disperse Dyes Derived from Fluorinated Anilines. Dyes and Pigments, 90(2), 115-120. (General reference for fluoro-aniline dye shifts).

Sources

Application Note: High-Precision Characterization of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline

Part 1: Strategic Overview & Challenge Definition

In the development of advanced agrochemicals (e.g., fipronil analogs) and fluorinated pharmaceuticals, 2,3,6-Trichloro-4-(trifluoromethoxy)aniline represents a critical yet analytically challenging intermediate.

The primary analytical challenge lies in regio-isomer discrimination . The synthesis of poly-halogenated anilines often involves "halogen dance" mechanisms or non-selective chlorination, leading to mixtures of the 2,3,6-isomer (Target) and the 2,3,5- or 2,4,5-isomers (Impurities). Standard low-resolution MS cannot distinguish these isomers as they share identical molecular weights (

This guide provides a definitive, orthogonal approach to characterization, prioritizing Nuclear Magnetic Resonance (NMR) for structural certainty and High-Performance Liquid Chromatography (HPLC) for quantitative purity.

Part 2: Structural Elucidation (NMR Spectroscopy)

The "Regio-Lock" Principle

The most definitive method to confirm the 2,3,6-substitution pattern is

-

Target (2,3,6-isomer): Possesses exactly one aromatic proton at the C5 position.

-

Common Impurity (2,4,5-isomer): Possesses two aromatic protons (para or meta to each other).

-

Common Impurity (2,3,5-isomer): Possesses one aromatic proton, but distinct chemical shift environment.

Protocol A: High-Field NMR Acquisition

Objective: Confirm regiochemistry via scalar coupling analysis and chemical shift fingerprinting.

Materials:

-

Solvent: DMSO-

(Preferred over -

Internal Standard: TMS (Tetramethylsilane).[1]

-

Instrument: 400 MHz or higher (600 MHz recommended for

-

Acquisition Parameters:

| Parameter |

Expected Spectral Data (DMSO-

-

NMR:

-

ppm (Broad s, 2H):

- ppm (s, 1H): H-5 Aromatic Proton . This singlet is the critical quality attribute (CQA).

-

ppm (Broad s, 2H):

-

NMR:

-

ppm (s, 3F):

-

ppm (s, 3F):

Graphviz Diagram: Structural Elucidation Workflow

Caption: Logic flow for distinguishing the 2,3,6-trichloro isomer from synthesis byproducts using proton counting.

Part 3: Mass Spectrometry & Isotope Fingerprinting

The Chlorine Cluster Rule

The molecule contains three chlorine atoms (

Protocol B: LC-MS/MS Identification

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Why Negative? Electron-withdrawing groups (3x Cl, 1x

) make the amine acidic enough to lose a proton

-

-

Calculated Isotope Pattern (M = 279 nominal mass):

-

m/z 278 (M-H, 100%): Monoisotopic (

). -

m/z 280 (M+2, ~96%): One

. -

m/z 282 (M+4, ~31%): Two

. -

m/z 284 (M+6, ~3%): Three

.

-

Fragmentation Pathway (MS2):

-

Precursor:

278 -

Primary Loss: Neutral loss of

(20 Da) or -

Secondary Loss: Loss of

radical (35 Da).

Part 4: Chromatographic Purity (HPLC)

Challenge: Lipophilicity & Tailing

The 2,3,6-trichloro substitution makes the molecule highly lipophilic (LogP > 4.0 estimated) and the amine functionality can cause peak tailing on residual silanols.

Protocol C: Reverse-Phase HPLC Method

Column Selection: Use a Pentafluorophenyl (PFP) column (e.g., Phenomenex Kinetex F5 or equivalent).

-

Reasoning: PFP phases offer unique

selectivity for halogenated aromatics, providing superior separation of positional isomers compared to standard C18.

Method Parameters:

| Parameter | Setting |

|---|---|

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-1 min: 40% B (Isocratic hold)1-10 min: 40%

System Suitability Criteria:

-

Tailing Factor (

): Must be -

Resolution (

):

Graphviz Diagram: HPLC Method Development Logic

Caption: Decision tree for optimizing chromatography of basic, halogenated anilines.

Part 5: References

-

PubChem. Compound Summary: 2,3,6-Trichloro-4-(trifluoromethyl)aniline (Analogous Structure).[3] National Library of Medicine. Available at: [Link]

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of aniline N-H bonds). Available at: [Link]

Sources

2,3,6-Trichloro-4-(trifluoromethoxy)aniline in the synthesis of GABA receptor antagonists

Technical Application Note: High-Purity Synthesis of GABA Receptor Antagonists Utilizing 2,3,6-Trichloro-4-(trifluoromethoxy)aniline

Part 1: Executive Summary & Strategic Context

2,3,6-Trichloro-4-(trifluoromethoxy)aniline (CAS: 119193-87-2) serves as a critical, high-value building block in the synthesis of second-generation phenylpyrazole insecticides.[1] While the first-generation archetype, Fipronil , utilizes a 2,6-dichloro-4-trifluoromethyl substitution pattern, the incorporation of the trifluoromethoxy (-OCF3) group and an additional chlorine at the 3-position offers distinct pharmacodynamic advantages.

This specific aniline precursor dictates the lipophilicity and electronic character of the N-phenyl moiety, which is essential for the molecule's ability to penetrate the insect cuticle and bind irreversibly to the non-competitive antagonist site of the GABA-gated chloride channel (GABA-Cl).[2]

Key Technical Advantages of this Scaffold:

-

Enhanced Lipophilicity: The -OCF3 group is more lipophilic (Hansch

value -

Metabolic Stability: The 2,3,6-trichloro substitution pattern sterically hinders metabolic attack on the phenyl ring, prolonging the half-life of the active compound.

-

Receptor Fit: The bulky halogens lock the N-phenyl ring in an orthogonal conformation relative to the pyrazole core, a geometry critical for high-affinity binding within the receptor pore.[2]

Part 2: Chemical Safety & Handling

Warning: This compound and its derivatives are potent neurotoxins and skin irritants.[2]

-

Signal Word: DANGER

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H372 (Causes damage to organs through prolonged exposure).[1][2]

-

PPE Requirements: Double nitrile gloves, full-face respirator with organic vapor cartridges (P100), and Tyvek lab coat.[1][2]

-

Containment: All weighing and transfers must occur within a certified fume hood or glovebox.

Part 3: Synthetic Protocol (The "Self-Validating" Workflow)

This protocol details the conversion of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline into a 5-amino-1-aryl-3-cyanopyrazole core, the bioactive scaffold of GABA antagonists.[1]

Phase 1: Diazotization (The Critical Control Point)

Rationale: The electron-deficient nature of the aniline (due to three chlorines and one -OCF3 group) reduces the nucleophilicity of the amine.[1][2] Standard NaNO2/HCl conditions often fail or yield incomplete conversion.[1][2] We utilize Nitrosyl Sulfuric Acid in glacial acetic acid to drive the reaction.[2]

Reagents:

-

Precursor: 2,3,6-Trichloro-4-(trifluoromethoxy)aniline (1.0 eq)[1]

-

Diazotizing Agent: Nitrosyl Sulfuric Acid (40% in H2SO4) (1.2 eq)[1][2]

-

Solvent: Glacial Acetic Acid (5.0 vol) / Propionic Acid (2.0 vol)[1][2]

Step-by-Step:

-

Dissolution: Charge the reactor with the aniline and acetic/propionic acid mixture. Stir at 25°C until fully dissolved.

-

Cooling: Cool the mixture to 10°C . Note: Do not cool below 5°C initially, as the aniline may precipitate out before reaction.[2]

-

Addition: Dropwise add Nitrosyl Sulfuric Acid over 60 minutes. Maintain internal temperature between 10–15°C.

-

Digestion: Allow the mixture to stir at 15°C for 2 hours.

-

QC Check (Self-Validation): Take a 100 µL aliquot, quench in water, and check by TLC or HPLC. Disappearance of the starting aniline peak indicates successful diazotization.[2]

Phase 2: Japp-Klingemann Coupling & Cyclization

Rationale: The diazonium salt is coupled with Ethyl 2,3-dicyanopropionate to form an intermediate hydrazone, which is then cyclized with ammonia.

Reagents:

-

Coupling Agent: Ethyl 2,3-dicyanopropionate (1.1 eq)[1]

Step-by-Step:

-

Preparation: In a separate vessel, dissolve Ethyl 2,3-dicyanopropionate in water/ethanol (1:1) and cool to 0°C.

-

Coupling: Slowly transfer the diazonium solution (from Phase 1) into the coupling agent mixture.[2] Simultaneously add Sodium Acetate solution to maintain pH 4–5.[1][2]

-

Observation: A thick yellow/orange precipitate (the hydrazone intermediate) will form.[2]

-

-

Cyclization: Once addition is complete, adjust pH to 8–9 using Ammonium Hydroxide.

-

Heating: Heat the slurry to 60°C for 3 hours. This drives the intramolecular cyclization to form the pyrazole ring.[2]

-

Workup: Cool to room temperature. Filter the solid.[2][3][4] Wash with water (3x) and cold ethanol (1x).[1][2]

-

Drying: Dry under vacuum at 50°C.

Data Summary Table

| Parameter | Specification | Critical Limit |

| Diazotization Temp | 10–15°C | >20°C risks decomposition (explosion hazard) |

| Coupling pH | 4.0 – 5.0 | <3.0 inhibits coupling; >6.0 degrades diazonium |

| Cyclization Temp | 60°C ± 5°C | <50°C incomplete reaction; >70°C byproduct formation |

| Expected Yield | 85 – 92% | <80% indicates moisture in reagents |

| HPLC Purity | >98.0% | Impurity at RRT 0.9 indicates unreacted aniline |

Part 4: Mechanism of Action (The Science)

The synthesized phenylpyrazole acts as a non-competitive antagonist at the GABA-A receptor.[2][5]

-

Normal Function: GABA binds to the receptor, opening the chloride channel.[2][5] Cl- ions influx, hyperpolarizing the neuron and inhibiting firing.[5]

-

Antagonist Action: The phenylpyrazole moiety enters the ion channel pore.[2][5] The 2,3,6-trichloro-4-trifluoromethoxy phenyl ring wedges into the hydrophobic pocket near the cytoplasmic end of the transmembrane domain (TM2).[1]

-

Result: The channel is physically blocked. Chloride cannot enter even if GABA is bound.[1][2][5] This leads to unchecked neuronal depolarization, hyperexcitation, convulsions, and death of the organism.[2]

Visualized Pathway (DOT Diagram)

Caption: Figure 1. Integrated workflow showing the chemical conversion of the aniline precursor to the active pyrazole antagonist and its subsequent physiological mechanism of blocking the GABA-gated chloride channel.[2]

Part 5: References

-

Gharda, K. H. (2009).[1][2] Process for the preparation of Fipronil, an insecticide, and related pyrazoles.[2][6] European Patent Office.[1][2] Retrieved from [Link][1][2]

-

Caboni, P., et al. (2003).[2] Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

NIST Chemistry WebBook. (2023).[1][2] 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile. Retrieved from [Link][1][2]

-

PubChem. (2025).[1][2][7] 2,3,6-Trichloro-4-(trifluoromethoxy)aniline Compound Summary. National Library of Medicine.[2][7] Retrieved from [Link][1][2]

Sources

- 1. 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile [webbook.nist.gov]

- 2. Fipronil - Wikipedia [en.wikipedia.org]

- 3. Process for the Preparation of Fipronil, an Insecticide, and Related Pyrazoles - Eureka | Patsnap [eureka.patsnap.com]

- 4. PROCESS FOR THE PREPARATION OF FIPRONIL, AN INSECTICIDE, AND RELATED PYRAZOLES - Patent 2069311 [data.epo.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles - Google Patents [patents.google.com]

- 7. 5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | C11H5Cl2F3N4 | CID 119322 - PubChem [pubchem.ncbi.nlm.nih.gov]

experimental setup for the halogenation of trifluoromethoxyaniline

Application Note: Precision Halogenation of Trifluoromethoxyanilines

Abstract

The trifluoromethoxy (

Part 1: Strategic Framework & Mechanistic Logic

The Substrate Challenge

In 4-(trifluoromethoxy)aniline, the reaction landscape is defined by the competition between two substituents:

-

Amino Group (

): A strong activator and ortho, para-director.[2][3] -

Trifluoromethoxy Group (

): A deactivated substituent via induction (

Regiochemical Outcome: Since the para position relative to the amine is blocked by the

Reagent Selection Strategy

To mitigate over-reaction, we utilize N-halosuccinimides (NXS) rather than elemental halogens (

-

Kinetic Control: NXS releases the halonium ion (

) slowly, allowing for a controlled reaction rate that favors mono-substitution. -

Solvent Effects: We employ Acetonitrile (MeCN) . Unlike non-polar solvents, MeCN is polar aprotic; it stabilizes the polar transition state of the EAS mechanism and effectively solvates the NXS reagents, ensuring a homogeneous reaction profile.

Part 2: Experimental Protocols

Protocol A: Regioselective Monobromination

Target: 2-Bromo-4-(trifluoromethoxy)aniline Primary Reagent:[4][5] N-Bromosuccinimide (NBS)[2][3]

Materials:

-

4-(Trifluoromethoxy)aniline (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize from water if yellow/aged.

-

Acetonitrile (anhydrous, 10 mL per gram of substrate)

-

Ammonium chloride (sat. aq.)

-

Sodium bisulfite (

) solution (10%)

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-(trifluoromethoxy)aniline (e.g., 5.0 g, 28.2 mmol) in acetonitrile (50 mL).

-

Thermal Control: Submerge the flask in an ice/water bath to reach

. Critical: Lower temperature reduces the rate of the second bromination event. -

Reagent Addition: Dissolve NBS (5.27 g, 29.6 mmol) in acetonitrile (20 mL). Add this solution dropwise to the aniline solution over 30 minutes.

-

Why? High local concentration of NBS leads to di-bromo impurities. Dropwise addition maintains a low steady-state concentration of the electrophile.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, replaced by a slightly less polar product ( -

Quench: Pour the reaction mixture into 100 mL of water containing 10 mL of 10%

. This reduces any unreacted bromine species (indicated by color change from orange to colorless). -

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

Yield Expectation: 88–95% as a dark oil or low-melting solid.

Protocol B: Regioselective Monoiodination

Target: 2-Iodo-4-(trifluoromethoxy)aniline Primary Reagent: N-Iodosuccinimide (NIS) Catalyst:[6] Trifluoroacetic Acid (TFA) – Optional but recommended for speed.

Step-by-Step Methodology:

-

Setup: Dissolve 4-(trifluoromethoxy)aniline (1.0 equiv) in Acetonitrile (10 volumes).

-

Activation: Add catalytic TFA (0.1 equiv).

-

Addition: Add NIS (1.1 equiv) in a single portion at RT. Protect the flask from light using aluminum foil (iodides are photosensitive).

-

Reaction: Stir at RT for 4–6 hours.

-

Workup: Dilute with water/sodium thiosulfate (to quench iodine). Extract with DCM.[12]

-

Purification: Flash column chromatography (Hexane/DCM gradient) is often required to remove succinimide byproducts completely.

Part 3: Visualization & Data

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the bromination protocol, emphasizing critical control points (Temperature and Quenching).

Figure 1: Critical path for the regioselective bromination of trifluoromethoxyaniline.

Reagent Decision Tree

Select the correct halogenation agent based on downstream application needs.

Figure 2: Decision matrix for reagent selection based on synthetic targets.

Analytical Data Summary

Use the following data to validate your product.

| Parameter | 4-(trifluoromethoxy)aniline (SM) | 2-Bromo-4-(trifluoromethoxy)aniline (Product) |

| Appearance | Colorless Liquid / Low melt solid | Brown/Orange Oil |

| 1H NMR (Aromatic) | 2 Doublets (Para pattern) | 1 Singlet ( |

| Coupling ( | ||

| MS (ESI+) | ||

| TLC ( | 0.40 (4:1 Hex/EtOAc) | 0.52 (4:1 Hex/EtOAc) |

Part 4: Troubleshooting & Optimization

-

Problem: Formation of 2,6-dibromo byproduct.

-

Cause: Temperature too high or NBS addition too fast.

-

Fix: Cool reaction to

and dilute the NBS solution further before addition.

-

-

Problem: Incomplete conversion after 6 hours.

-

Cause: Old NBS/NIS (decomposed).

-

Fix: Add 0.1 equiv of fresh reagent. For Iodination, add more TFA catalyst.

-

-

Problem: Dark/Black reaction mixture.

-

Cause: Oxidation of the amine.[7]

-

Fix: Ensure nitrogen atmosphere. If persistent, filter through a silica plug immediately after workup.

-

References

-

BenchChem. (2025).[2][3] Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.Link

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid.[6] Tetrahedron Letters, 43(29), 5047–5048. Link

-

Carreño, M. C., et al. (1997). N-Iodosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Iodination of Methoxybenzenes and Naphthalenes.[13] Journal of Organic Chemistry. Link

-

Organic Syntheses. (1976). Bromination of deactivated aromatics and anilines.[14] Organic Syntheses, Coll. Vol. 6, p.181. Link

-

Beilstein Journal of Organic Chemistry. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.[7] Link

Sources

- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 5. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 10. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regio Selective Molecular Bromination Of Substituted Aniline [quickcompany.in]

- 12. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 13. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline

Welcome to the technical support resource for the synthesis of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex molecule. As an important intermediate in the development of novel agrochemicals and pharmaceuticals, achieving a high yield and purity is paramount.[1] This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, reflecting field-proven insights to overcome common synthetic challenges.

Overview of the Synthetic Pathway

The synthesis of 2,3,6-Trichloro-4-(trifluoromethoxy)aniline is not a trivial undertaking. The substitution pattern on the aniline ring requires a carefully planned, multi-step synthetic strategy. A common and logical approach involves the sequential chlorination of a suitable precursor, 4-(trifluoromethoxy)aniline. The directing effects of both the activating amino group (-NH₂) and the deactivating but ortho-, para-directing trifluoromethoxy group (-OCF₃) must be carefully managed to achieve the desired regiochemistry. To control the powerful activating effect of the amine and prevent unwanted side reactions, a protection-deprotection strategy is often essential.[2]

The generalized workflow is outlined below:

Caption: Generalized synthetic workflow for 2,3,6-Trichloro-4-(trifluoromethoxy)aniline.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental roadblocks.

Q1: My overall yield is significantly lower than expected. What are the likely causes?

Low yield is a common problem stemming from several potential sources. A systematic investigation is key.

-

Cause A: Incomplete Chlorination. The introduction of three chlorine atoms onto the aromatic ring is sterically and electronically demanding. The reaction may stall after the addition of one or two chlorine atoms.

-

Troubleshooting:

-

Reagent Stoichiometry: Ensure a sufficient excess of the chlorinating agent (e.g., sulfuryl chloride or chlorine gas) is used. A molar ratio of at least 3:1 (chlorinating agent:substrate) is a typical starting point, but empirical optimization is necessary.

-

Reaction Temperature: Chlorination is an exothermic process, but sufficient thermal energy is required to overcome the activation barrier for polychlorination. If the reaction is sluggish, a modest increase in temperature (e.g., from 90°C to 110°C) can improve conversion rates.[3] However, be cautious of increased byproduct formation at higher temperatures.

-

Catalysis: For less reactive substrates, a Lewis acid catalyst like anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) can be employed to polarize the chlorinating agent and enhance its electrophilicity.[4]

-

Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or HPLC). The reaction may simply require a longer duration to proceed to completion.

-

-

-

Cause B: Isomer Formation. The directing effects of the N-acetyl and -OCF₃ groups can lead to the formation of undesired regioisomers, which complicates purification and reduces the yield of the target molecule.

-

Troubleshooting:

-

Temperature Control: Lowering the reaction temperature can sometimes increase the regioselectivity of electrophilic aromatic substitution.

-

Solvent Choice: The polarity of the solvent can influence selectivity. Experiment with solvents of varying polarity, such as chlorobenzene, o-dichlorobenzene, or acetic acid, to find the optimal medium.[3]

-

-

-

Cause C: Product Degradation or Polymerization. Anilines, even when protected, can be sensitive to the harsh, acidic conditions generated during chlorination (HCl is a byproduct). This can lead to the formation of tar-like substances.

-

Troubleshooting:

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

-

HCl Scavenging: While the reaction often proceeds in an acidic environment, in some cases, the addition of a non-nucleophilic acid scavenger can mitigate degradation, although this is less common in industrial chlorination protocols.

-

Post-Reaction Workup: Immediately upon completion, quench the reaction and proceed with the workup to avoid prolonged exposure of the product to the crude reaction mixture.

-

-

Q2: My final product is difficult to purify and contains persistent impurities. How can I improve purity?

Purity issues are often linked to incomplete reactions or the formation of closely related byproducts.

-

Cause A: Contamination with Isomers. Di-chlorinated or other tri-chlorinated isomers may have similar physical properties to the desired product, making separation challenging.

-

Troubleshooting:

-

Chromatography: High-performance liquid chromatography (HPLC) or meticulous column chromatography on silica gel is often necessary.[5] Use a gradient elution system (e.g., hexanes/ethyl acetate) to resolve compounds with close retention factors.

-

Recrystallization: If a suitable solvent system can be identified, fractional recrystallization can be a powerful technique for purifying crystalline solids.[6] Experiment with various solvents like ethanol, methanol, or mixed solvent systems.

-

-

-

Cause B: Residual Starting Material or Intermediates. The presence of mono- or di-chlorinated intermediates indicates an incomplete reaction.

-

Troubleshooting:

-

Drive the Reaction to Completion: Revisit the points in Q1, Cause A to ensure full conversion of the starting material.

-

Workup Strategy: An aqueous wash during workup can help remove more polar starting materials or water-soluble byproducts. A basic wash (e.g., with aqueous NaHCO₃) can remove acidic impurities.[5]

-

-

-

Cause C: Impurities from the Deprotection Step. The hydrolysis of the acetamide protecting group can sometimes be incomplete or lead to side reactions if conditions are too harsh.

-

Troubleshooting:

-

Monitor Deprotection: Use TLC or GC to track the disappearance of the protected intermediate.

-

Optimize Hydrolysis: If using acidic hydrolysis, ensure the acid concentration and temperature are sufficient for complete conversion without causing degradation. For base-catalyzed hydrolysis, ensure a sufficient molar excess of the base is used.

-

-

Caption: A logical flowchart for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

-

Q1: Why is protecting the amine group as an acetanilide necessary? The unprotected amino group (-NH₂) is a very strong activating group for electrophilic aromatic substitution. Direct chlorination would likely lead to a rapid, uncontrolled reaction, resulting in over-chlorination, oxidation of the aniline, and extensive polymer formation.[2] Converting the amine to an amide (acetanilide) moderates its activating strength, making the subsequent chlorination steps more controllable and selective. The bulky acetyl group also provides some steric hindrance, which can influence the regiochemical outcome.

-

Q2: What is the role of the -OCF₃ group in the synthesis? The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This makes it a deactivating group, meaning it slows down the rate of electrophilic aromatic substitution compared to benzene. However, due to resonance effects involving the oxygen lone pairs, it is an ortho-, para- director.[7] This dual nature—deactivating yet o,p-directing—is a critical consideration when planning the chlorination strategy.

-

Q3: What analytical methods are recommended for reaction monitoring and final product analysis? A combination of techniques is ideal for robust analysis:

-

Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress at the bench. It allows you to visualize the consumption of starting material and the appearance of products.

-

Gas Chromatography (GC) / Mass Spectrometry (GC-MS): GC is a powerful tool for assessing the purity of the final product and quantifying the presence of isomers or other volatile impurities.[8] Coupling it with MS provides structural information for peak identification.

-